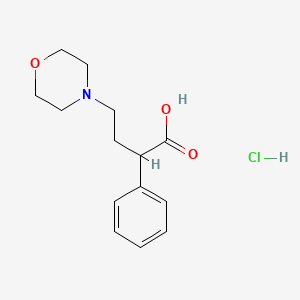
4-Morpholin-4-yl-2-phenyl-butyric acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is a chemical compound that has garnered attention in various fields of scientific research and industry. This compound is characterized by its morpholine ring attached to a phenyl-butyric acid backbone, making it a versatile molecule for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride typically involves the reaction of morpholine with phenyl-butyric acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl-butyric acid backbone.
Substitution: The morpholine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholin-4-yl-2-phenyl-butyric acid: Similar in structure but without the hydrochloride component.
4-Morpholin-4-yl-but-2-enoic acid hydrochloride: Another compound with a morpholine ring but different backbone structure.
Uniqueness
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is unique due to its specific combination of the morpholine ring and phenyl-butyric acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications .
Propriétés
Numéro CAS |
858454-17-8 |
|---|---|
Formule moléculaire |
C14H20ClNO3 |
Poids moléculaire |
285.76 g/mol |
Nom IUPAC |
4-morpholin-4-yl-2-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15;/h1-5,13H,6-11H2,(H,16,17);1H |
Clé InChI |
FWJKJOLNAMKLLR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(C2=CC=CC=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


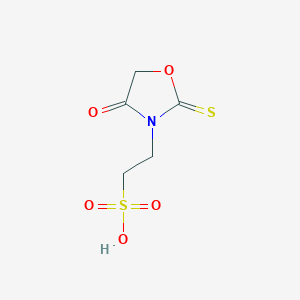
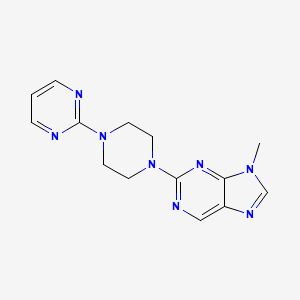
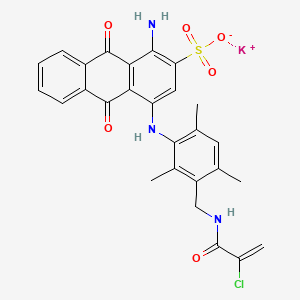
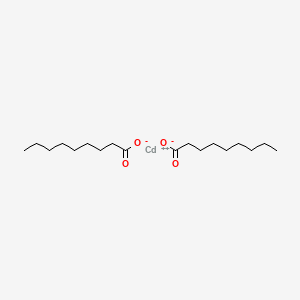
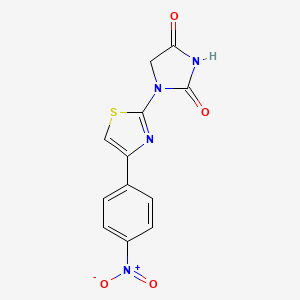
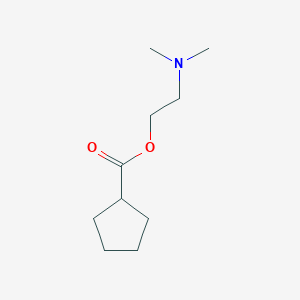

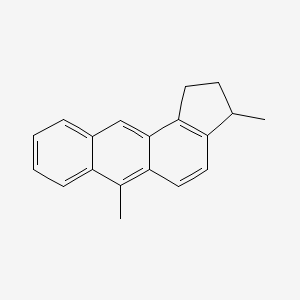

![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)

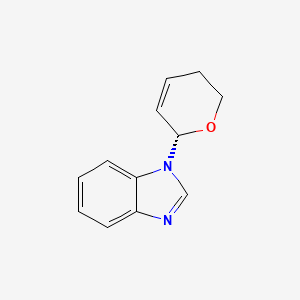
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
